

Application of FM-381 in Immunology Research: A Detailed Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FM-381

Cat. No.: B10817288

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Introduction

FM-381 is a highly potent and selective chemical probe for Janus kinase 3 (JAK3), a crucial enzyme in the signaling pathways of several cytokines essential for the development and function of immune cells.[1] Its expression is predominantly restricted to the hematopoietic system, making it an attractive therapeutic target for autoimmune disorders and other inflammatory conditions with the potential for fewer side effects compared to broader-spectrum JAK inhibitors.[2][3] **FM-381** acts as a covalent reversible inhibitor, targeting a unique cysteine residue (Cys909) in the gatekeeper position of JAK3.[1][4][5][6] This unique mechanism of action results in a prolonged target residence time.[4] This document provides detailed application notes and experimental protocols for the use of **FM-381** in immunology research.

Mechanism of Action

FM-381 selectively inhibits JAK3, a member of the Janus kinase family which also includes JAK1, JAK2, and TYK2.[4] JAKs are cytoplasmic tyrosine kinases that are critical components of the JAK-STAT signaling pathway. This pathway is activated when cytokines bind to their corresponding receptors, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs.[2] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are then phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes.[2]

JAK3 is essential for signaling through the common gamma chain (γ_c), which is a shared receptor subunit for several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.^{[1][4]} These cytokines are vital for the proliferation, differentiation, and survival of lymphocytes, particularly T cells and Natural Killer (NK) cells. By inhibiting JAK3, **FM-381** effectively blocks the downstream signaling of these critical cytokines.

Data Presentation: Potency and Selectivity of FM-381

The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of **FM-381**.

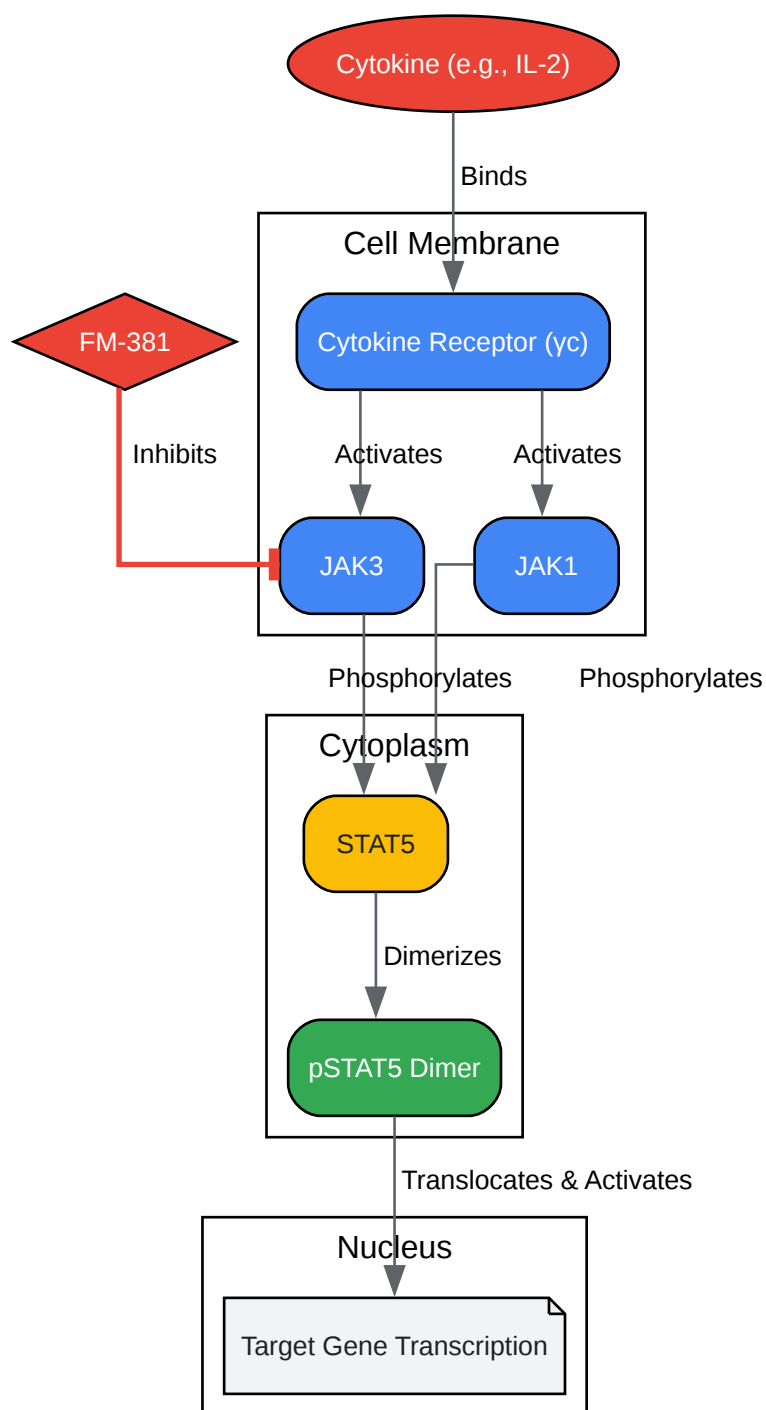
Table 1: In Vitro Inhibitory Potency of **FM-381**

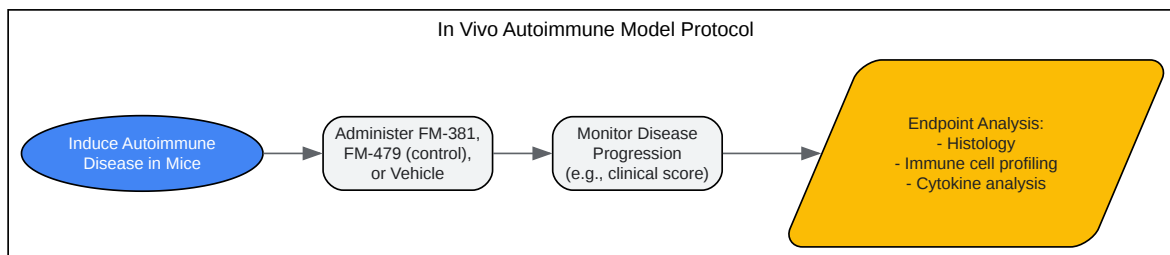
Target	IC50 (nM)	Assay Type	Reference
JAK3	0.154	Radiometric	[4]
JAK3	0.127	Not Specified	[5][6][7]
JAK3	12 ± 1	Not Specified	[2]
JAK1	52	Radiometric	[8]
JAK2	346	Radiometric	[8]
TYK2	459	Radiometric	[8]
BTK	>5000	Not Specified	[8]
ITK	1800	Not Specified	[8]
EGFR	>5000	Not Specified	[8]

Table 2: Cellular Activity of **FM-381**

Assay	Cell Type	EC50 (nM)	Effect	Reference
NanoBRET Target Engagement	HEK293 cells expressing NanoLuc-JAK3	100	Displacement of fluorescent tracer	[4]
STAT5 Phosphorylation (IL-2 stimulated)	Human CD4+ T cells	~100	Inhibition of pSTAT5	[4]
STAT3 Phosphorylation (IL-6 stimulated)	Human CD4+ T cells	>1000	No inhibition	[4]

Visualizations





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